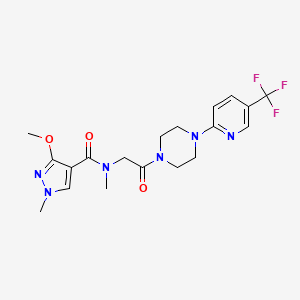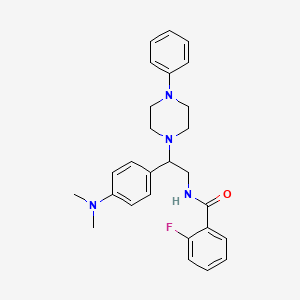
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Applications
Triazole Derivatives and Pharmacological Properties : Triazole derivatives, similar to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been identified to possess valuable pharmacological properties. They are noted for their anti-convulsive activity, making them potential candidates for the treatment of epilepsy and related conditions (Shelton, 1981).
Structural Studies and Alzheimer's Disease : Research has been conducted on the X-ray structures of triazoles related to Alzheimer's disease treatment drugs. These studies help in understanding the molecular structure and potential surface of these compounds, which is crucial for their effectiveness in medical applications (Farrán et al., 2018).
Antimicrobial Applications : Novel 1H-1,2,3-triazole-4-carboxamides, which are structurally related to the given compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds have shown moderate to good activities, suggesting their potential in antimicrobial treatments (Pokhodylo et al., 2021).
Synthesis and Structural Analysis : Studies on the synthesis of related triazole compounds and their structural analysis through techniques like X-ray diffraction analysis and IR spectroscopy have been conducted. Such research provides insights into the molecular structure and bonding patterns of these compounds, which are essential for their application in various fields (Narea et al., 2020).
Conformational Analysis : Crystal structures of triazolyl hydrazones, related to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been reported to study the conformational consequences of different classical hydrogen bonds. Such studies are important for understanding the chemical behavior and reactivity of these compounds (Gonzaga et al., 2016).
Supramolecular Coordination Complexes : Research into supramolecular coordination complexes using triazole-based ligands shows the potential of these compounds in the development of new materials with unique properties like ionic conductivity and luminescence, which can be applied in various technological fields (Narea et al., 2020).
Anticonvulsant Activity : Derivatives of ameltolide, which are structurally related to N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. These studies contribute to the development of new therapeutic agents for treating seizures (Lambert et al., 1995).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-6-9-18(15(4)10-12)21-20(25)19-16(5)24(23-22-19)17-8-7-13(2)14(3)11-17/h6-11H,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJUZJBTSUSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)

![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)